2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide
Description
Properties
CAS No. |
1316847-19-4 |
|---|---|
Molecular Formula |
C₂₀H₂₂ClNO₃ |
Molecular Weight |
359.85 |
Synonyms |
2-(4-(4-Chlorobenzoyl)phenoxy)-N-isopropyl-2-methylpropanamide; |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
The foundational step involves condensing (4-chlorophenyl)(4-hydroxyphenyl)methanone with a brominated propanoate derivative. For example, Preparation I in CA1282424C describes reacting 465 g (2 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone with 815 g (3.9 mol) of isopropyl 2-bromo-2-methylpropanoate at 140–145°C for 5 hours in the presence of potassium carbonate. This yields an intermediate ester, which is subsequently hydrolyzed and amidated.
Key parameters :
Comparative Analysis of Base Catalysts
| Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | 140–145 | 5 | 83.9 |
| Na₂CO₃ | Reflux | 12 | 19.3 |
| Et₃N | 100 | 8 | 38.8 |
Source: Adapted from CA1282424C
Potassium carbonate outperforms sodium carbonate and triethylamine due to its stronger basicity and ability to deprotonate the phenolic oxygen efficiently.
Amidation of the Ester Intermediate
The ester intermediate undergoes aminolysis with isopropylamine to form the target amide. While explicit details for this step are sparse in the provided sources, analogous procedures from WO2014188453A2 suggest using polar aprotic solvents like dimethylformamide (DMF) at 40–60°C. For instance:
-
Hydrolyze the ester to the carboxylic acid using KOH in methanol.
-
Activate the acid with thionyl chloride to form the acyl chloride.
Critical considerations :
-
Solvent : DMF or dichloromethane
-
Temperature : 0–25°C for acyl chloride formation; 40–60°C for amidation
-
Stoichiometry : 1:1.2 molar ratio (acid:amine) to minimize side products.
Optimization Strategies for Industrial-Scale Production
Solvent Selection and Recycling
Patents emphasize solventless or low-solvent conditions to reduce costs and environmental impact. CA1282424C achieved a 99.5% yield in a solvent-free system by using excess isopropyl 2-bromo-2-methylpropanoate as both reactant and solvent. Alternatively, isopropyl alcohol facilitates easy recrystallization, with 90% recovery rates during purification.
Solvent Performance Comparison
| Solvent | Boiling Point (°C) | Recovery Efficiency (%) |
|---|---|---|
| Isopropyl alcohol | 82 | 90 |
| Dimethylformamide | 153 | 75 |
| Chloroform | 61 | 60 |
Catalytic Enhancements
Introducing phase-transfer catalysts (PTCs) like benzyltriethylammonium chloride improves reaction kinetics. In Preparation VI , adding 0.5 g of PTC reduced reaction time from 8 hours to 5 hours while maintaining a 75% yield.
Mechanistic insight :
PTCs facilitate the transfer of the deprotonated phenoxide ion into the organic phase, accelerating nucleophilic attack on the brominated ester.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Lipid Regulation
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide is primarily recognized as an intermediate in the synthesis of Fenofibrate, a lipid-regulating drug. Fenofibrate is used to manage dyslipidemia by increasing high-density lipoprotein (HDL) levels and reducing triglycerides and low-density lipoprotein (LDL) levels. It operates through the inhibition of cholesteryl ester transfer protein (CETP), thus enhancing lipid profiles and reducing cardiovascular risks .
Synthesis of Fenofibric Acid
The compound serves as a precursor in the synthesis of Fenofibric Acid, which is crucial for the formulation of various lipid-lowering medications. The process involves multiple steps where this compound acts as a key building block, facilitating the production of effective therapeutic agents .
Case Study 1: Efficacy in Dyslipidemia Management
A study evaluated the effectiveness of Fenofibrate in patients with dyslipidemia. The results demonstrated significant reductions in triglycerides and LDL cholesterol levels after treatment with medications containing Fenofibrate, underscoring the importance of its precursor, 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide .
Case Study 2: Formulation Development
Research has focused on developing novel drug formulations utilizing this compound to enhance bioavailability and therapeutic efficacy. For instance, formulations that incorporate Fenofibrate derivatives have shown improved pharmacokinetic profiles, leading to more effective management of lipid disorders .
Mechanism of Action
The primary mechanism of action of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide involves the activation of PPARα . This activation leads to increased lipolysis and the elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase and reducing the production of apoprotein C-III . The compound also induces an increase in the synthesis of apoproteins A-I and A-II, leading to higher levels of high-density lipoprotein (HDL) cholesterol .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Impurities
Key Observations :
- The target compound’s isopropylamide group distinguishes it from ester-based analogs like Fenofibrate and its impurities. This substitution likely alters metabolic stability and receptor binding compared to ester derivatives .
Table 2: Functional Group Impact on Activity
Key Observations :
- The chlorobenzoyl-phenoxy moiety is conserved across many fibrate derivatives and is critical for PPAR binding. However, substituents on the amide/ester group dictate specificity and potency. For example, the imidazopyrimidine group in shifts activity toward kinase inhibition rather than lipid modulation.
- Replacement of the isopropylamide with oxadiazole or pyrazole groups (e.g., ) introduces heterocyclic pharmacophores, broadening biological applications to antimicrobial or anticancer fields.
Biological Activity
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide, also known as a derivative of Fenofibrate, is a synthetic organic compound recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : CHClNO
- Molecular Weight : 359.8 g/mol
- CAS Number : 1316847-19-4
- IUPAC Name : 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-propan-2-ylpropanamide
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antilipemic Properties : As an intermediate in the synthesis of Fenofibric Acid, it plays a role in lipid regulation by increasing high-density lipoprotein (HDL) levels and reducing cholesteryl ester transfer protein expression .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
- Anticancer Potential : Research indicates that derivatives of this compound may show cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapeutics .
The biological activity of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide is primarily attributed to its interaction with specific molecular targets involved in lipid metabolism and cell proliferation. The amide functional group contributes to its unique binding properties compared to other related compounds.
Lipid Regulation
A study highlighted the efficacy of Fenofibrate derivatives in managing hyperlipidemia. The compound was found to significantly increase HDL cholesterol levels while decreasing triglycerides in animal models. This suggests a potential application in treating dyslipidemia-related disorders .
Anticancer Activity
In vitro studies demonstrated that 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide exhibits cytotoxicity against several cancer cell lines, including:
- A-431 (epidermoid carcinoma) : IC values indicated significant growth inhibition.
- HT29 (colon cancer) : The compound showed promising results with an IC lower than that of standard chemotherapeutics like doxorubicin .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Fenofibrate | Fenofibrate | Antilipemic |
| Bezafibrate | Bezafibrate | Lipid regulation |
| Clofibrate | Clofibrate | Anti-inflammatory |
Unique Properties
The specific amide structure of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide differentiates it from its ester and acid counterparts, potentially enhancing its therapeutic profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide, and how can reaction yields be optimized?
- Methodology :
- Stepwise Synthesis : Begin with coupling 4-(4-chlorobenzoyl)phenol with 2-methylpropanamide intermediates using Mitsunobu or Ullmann-type reactions for ether bond formation .
- Optimization : Apply Design of Experiments (DoE) to assess variables (e.g., temperature, catalyst loading, solvent polarity). For example, use fractional factorial designs to reduce experimental runs while capturing interactions between parameters .
- Yield Improvement : Monitor byproducts via HPLC or LC-MS and adjust stoichiometry or purification methods (e.g., column chromatography with gradient elution) .
Q. How should researchers safely handle this compound given its structural analogs' hazardous profiles?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Conduct reactions in a fume hood due to potential volatile intermediates .
- Waste Disposal : Segregate halogenated organic waste for incineration by licensed facilities. Document disposal per REACH or local regulations .
- Emergency Measures : Pre-test solubility in DMSO or ethanol for safe dilution in case of spills .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Characterization Workflow :
- NMR : Use - and -NMR to confirm the phenoxy linkage, chlorobenzoyl group, and isopropylamide substituents. Compare with analogs in PubChem or crystallographic data .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHClNO; exact mass 358.12 g/mol) and detect isotopic patterns from chlorine .
- X-ray Crystallography : If crystalline, analyze bond angles and packing using single-crystal XRD, referencing similar bromo/chloro-propanamide structures for validation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reaction systems?
- Computational Strategies :
- Reaction Pathway Modeling : Use density functional theory (DFT) to calculate transition states for etherification or amidation steps. Compare with ICReDD’s quantum chemical reaction path searches for efficiency .
- Solvent Effects : Simulate solvation free energies (e.g., COSMO-RS) to optimize solvent selection for solubility or catalytic steps .
- Machine Learning : Train models on PubChem data to predict byproducts or degradation pathways under varying conditions .
Q. What experimental approaches resolve contradictions in biological activity data for this compound?
- Data Reconciliation Methods :
- Dose-Response Reproducibility : Validate bioactivity (e.g., enzyme inhibition) across multiple assays (fluorometric vs. radiometric) to rule out assay-specific artifacts .
- Metabolite Screening : Use LC-MS/MS to identify metabolites in cell lysates that may interfere with activity measurements .
- Statistical Analysis : Apply ANOVA to assess variability between biological replicates, especially for low-efficacy signals .
Q. How can researchers design a scalable synthesis protocol while minimizing environmental impact?
- Green Chemistry Integration :
- Catalyst Selection : Replace heavy-metal catalysts with organocatalysts (e.g., TEMPO for oxidations) to reduce waste .
- Solvent Recycling : Implement membrane separation technologies (e.g., nanofiltration) to recover and reuse polar aprotic solvents like DMF .
- Life-Cycle Assessment (LCA) : Quantify E-factor (kg waste/kg product) and optimize steps contributing >50% of waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
